molecular formula C19H17N5OS2 B2543309 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1351618-69-3

5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2543309
CAS No.: 1351618-69-3
M. Wt: 395.5
InChI Key: FYKNYXDSQAULLS-UHFFFAOYSA-N
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Description

5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
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Biological Activity

The compound 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic molecule that integrates multiple heterocyclic moieties. This article focuses on its biological activity, particularly in the context of its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of:

  • A 1,2,4-oxadiazole ring known for its pharmacological significance.
  • A thiazole moiety which contributes to its biological interactions.
  • A pyrimidine component that enhances its structural diversity.

Molecular Formula: C₁₅H₁₈N₄OS
Molecular Weight: 318.39 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which modulate the activity of target molecules. Furthermore, the oxadiazole component has been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown:

  • Cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
  • Induction of apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .
CompoundCell LineIC₅₀ (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bHeLa2.41Cell cycle arrest
16aPANC-10.072Enzyme inhibition

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. The oxadiazole derivatives have been reported to inhibit bacterial growth effectively, potentially serving as leads for new antibiotic agents .

Anti-Tubercular Activity

Research indicates that oxadiazole compounds can act as inhibitors of EthR, a key regulator in Mycobacterium tuberculosis. Compounds derived from oxadiazoles have demonstrated effective anti-tubercular activity with low micromolar EC₅₀ values .

Case Studies

  • Study on Oxadiazole Derivatives:
    A comprehensive study evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds structurally related to our target compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation:
    Another study focused on the antimicrobial properties of thiazole and oxadiazole derivatives, revealing that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

5-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-12-4-5-13(2)14(8-12)10-26-19-22-15(11-27-19)9-16-23-18(24-25-16)17-20-6-3-7-21-17/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKNYXDSQAULLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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